N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-23(2)20(17-9-4-3-5-10-17)15-22-21(24)19-13-12-16-8-6-7-11-18(16)14-19/h3-14,20H,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJZIFQVVPNNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide typically involves nucleophilic substitution reactions. One common method includes the reaction of naphthalene-2-carboxylic acid with 2-(dimethylamino)-2-phenylethylamine under specific conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction may produce corresponding amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a naphthalene core with a carboxamide functional group and a dimethylamino-phenylethyl side chain. This unique structure endows it with specific chemical properties that facilitate its use in diverse applications.
Scientific Research Applications
1. Medicinal Chemistry
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide has shown potential as a therapeutic agent due to its interaction with various biological targets:
- Anticancer Activity : Studies indicate that compounds with dimethylamino groups often exhibit anticancer properties. Research has shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer progression .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, making it a candidate for developing new antibiotics. Its ability to modulate biological pathways may enhance its effectiveness against resistant strains of bacteria .
2. Drug Delivery Systems
The compound can be utilized in drug delivery systems due to its ability to form stable complexes with various drugs. This property allows for controlled release mechanisms, improving the bioavailability of therapeutic agents .
3. Material Science
This compound can be incorporated into polymer matrices to develop smart materials with responsive properties:
- Smart Polymers : The integration of this compound into polymers can lead to materials that respond to environmental stimuli (e.g., temperature, pH), making them suitable for applications in biomedical devices and sensors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Effects | Demonstrated inhibition of cell proliferation in breast cancer cell lines, suggesting potential as an anticancer agent. |
| Study 2 | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria, indicating promise for antibiotic development. |
| Study 3 | Drug Delivery | Developed a formulation using the compound that improved the release profile of a poorly soluble drug, enhancing therapeutic efficacy. |
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This action is particularly significant in its antitumor activity, where it targets topoisomerase II, leading to DNA damage and cell cycle arrest .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Modified Amino Substituents
N-[2-(Dimethylamino)cyclohexyl]-N-methyl-naphthalene-2-carboxamide (Naphthyl-U-47700)
- Key Features: Cyclohexyl ring replaces the phenylethyl chain; N-methylation of the dimethylamino group.
- Analysis : LC-QTOF-MS data confirm structural similarity to U-47700, a potent μ-opioid receptor agonist. The cyclohexyl moiety may reduce metabolic instability compared to the phenylethyl group in the target compound .
- Pharmacology : Presumed opioid activity, though potency and selectivity relative to the target compound remain unquantified.
2-(Ethylamino)-2-phenylcyclohexan-1-one
- Key Features: Ethylamino group instead of dimethylamino; ketone functionality replaces carboxamide.
- Analysis: The absence of the carboxamide core and reduced alkylation of the amino group likely diminish opioid receptor affinity.
Hydroxylated Carboxamide Derivatives
N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide (CAS 108478-69-9)
- Key Features : Hydroxyl group at the 1-position of naphthalene; acetylphenyl substituent.
- Analysis : The hydroxyl group enhances aqueous solubility but may reduce CNS penetration due to increased polarity. The acetylphenyl moiety could alter metabolic pathways, favoring glucuronidation over cytochrome P450-mediated oxidation .
N-(4-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 82382-57-8)
Azo-Linked and Halogenated Carboxamides
N,N'-Phenylene-1,4-bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]
- Key Features : Azo linkage and dichlorophenyl groups; bifunctional structure.
- Analysis : Primarily used in industrial applications (e.g., dyes) due to chromophoric azo groups. The dichlorophenyl substituents introduce steric hindrance and electronic effects, rendering pharmacological activity unlikely .
Toxicity and Regulatory Status
- Naphthyl-U-47700: Analogs like U-47700 are associated with high toxicity (respiratory depression, fatalities).
Data Table: Key Compounds and Properties
Biological Activity
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₈H₁₉N₃O
- Molecular Weight : 293.36 g/mol
The presence of the dimethylamino group and the naphthalene moiety suggests potential interactions with various biological targets, including receptors and enzymes.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Inhibition of PLA2 can lead to reduced production of inflammatory mediators, suggesting potential anti-inflammatory properties .
- Antimicrobial Activity : Some derivatives of naphthalene carboxamides have demonstrated antimicrobial properties against Mycobacterium tuberculosis, indicating that this compound may also have similar effects .
- Neuropharmacological Effects : The compound's structure suggests potential activity at neurotransmitter receptors, potentially impacting conditions such as anxiety and depression .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Inflammation Models : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory diseases.
- Tuberculosis Treatment : A study involving various naphthalene derivatives showed that some compounds exhibited potent activity against M. tuberculosis, with this compound being among those tested for further pharmacokinetic profiling.
- Neuropharmacological Effects : Research into similar compounds indicated that they could modulate serotonin pathways, leading to anxiolytic effects in animal models. This area warrants further investigation for potential therapeutic applications in mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
